5,6,7,8-Tetrahydro-2-naphthoic acid
5,6,7,8-Tetrahydro-2-naphthoic acid
5,6,7,8-tetrahydro-2-naphthoic acid is a monocarboxylic acid that is 1,2,3,4-tetrahydronaphthalene which is substituted at position 6 by a carboxylic acid group. It is a member of tetralins and a monocarboxylic acid.
Brand Name:
Vulcanchem
CAS No.:
1131-63-1
VCID:
VC20974607
InChI:
InChI=1S/C11H12O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2,(H,12,13)
SMILES:
C1CCC2=C(C1)C=CC(=C2)C(=O)O
Molecular Formula:
C11H12O2
Molecular Weight:
176.21 g/mol
5,6,7,8-Tetrahydro-2-naphthoic acid
CAS No.: 1131-63-1
Cat. No.: VC20974607
Molecular Formula: C11H12O2
Molecular Weight: 176.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 5,6,7,8-tetrahydro-2-naphthoic acid is a monocarboxylic acid that is 1,2,3,4-tetrahydronaphthalene which is substituted at position 6 by a carboxylic acid group. It is a member of tetralins and a monocarboxylic acid. |
|---|---|
| CAS No. | 1131-63-1 |
| Molecular Formula | C11H12O2 |
| Molecular Weight | 176.21 g/mol |
| IUPAC Name | 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H12O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2,(H,12,13) |
| Standard InChI Key | RSWXAGBBPCRION-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)C=CC(=C2)C(=O)O |
| Canonical SMILES | C1CCC2=C(C1)C=CC(=C2)C(=O)O |
| Appearance | Assay:≥99%A crystalline solid |
| Melting Point | 155.5 °C |
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